Ethyl 3-(phenoxymethyl)-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole-6-carboxylate
Description
Ethyl 3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylate is a fused heterocyclic compound featuring a triazolo[3,4-b]thiadiazole core. This scaffold is characterized by substituents at positions 3 and 6: a phenoxymethyl group (-CH₂-O-Ph) at position 3 and an ethyl carboxylate (-COOEt) at position 6. Its synthesis likely follows routes analogous to other triazolothiadiazoles, involving cyclization of thiosemicarbazides or hydrazine-carbodithioate intermediates under acidic or thermal conditions .
Properties
Molecular Formula |
C13H12N4O3S |
|---|---|
Molecular Weight |
304.33 g/mol |
IUPAC Name |
ethyl 3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylate |
InChI |
InChI=1S/C13H12N4O3S/c1-2-19-12(18)11-16-17-10(14-15-13(17)21-11)8-20-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
InChI Key |
FOXRYVSNFBWFQM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN2C(=NN=C2S1)COC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Formation of Potassium Dithiocarbazate Intermediate
- The initial step involves treating the corresponding carboxylic acid hydrazide with carbon disulfide in an ethanolic potassium hydroxide solution.
- This reaction yields potassium dithiocarbazate intermediates, which are crucial for subsequent cyclization steps.
- The reaction is typically carried out at room temperature with stirring overnight to ensure complete conversion.
Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiols
- The potassium dithiocarbazate intermediate is then reacted with hydrazine hydrate under gentle reflux conditions (about 2 hours).
- This step produces 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols, which serve as key building blocks for the heterocyclic ring system.
- The reaction mixture is cooled and acidified to precipitate the product, which is then filtered and recrystallized from ethanol.
Cyclization to Form the Triazolo[3,4-B]thiadiazole Core
- The triazole-thiol intermediate is subjected to cyclization by reaction with appropriate acid derivatives such as 2-phenoxyacetic acid or 2-chloro-6-fluorobenzoic acid in the presence of phosphorus oxychloride (POCl3).
- This reaction is typically performed under reflux conditions for 2 to 6 hours.
- After cooling, the reaction mixture is poured onto crushed ice to precipitate the crude product.
- The solid is filtered, washed with aqueous sodium bicarbonate or sodium hydroxide to remove impurities, dried, and recrystallized from ethanol or ethanol/chloroform mixtures to obtain the pure target compound.
Typical Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Hydrazide + CS2 + KOH | Ethanol, KOH (basic medium) | Room temperature | Overnight | High | Formation of potassium dithiocarbazate |
| Dithiocarbazate + Hydrazine hydrate | Reflux in ethanol | Gentle reflux (~80°C) | 2 hours | 70-85 | Formation of 4-amino-5-substituted triazole |
| Cyclization with acid derivative | Acid derivative + POCl3, reflux | Reflux (~100-120°C) | 2-6 hours | 70-85 | Formation of triazolo-thiadiazole core |
Analytical Characterization Supporting Preparation
- Nuclear Magnetic Resonance (NMR): Both ^1H and ^13C NMR spectra confirm the formation of the heterocyclic core and substitution patterns, with characteristic aromatic and heterocyclic proton signals.
- Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) confirms molecular weight and purity.
- Melting Point: The compound typically crystallizes as a solid with melting points ranging from 150°C to 160°C, indicative of purity.
- Thermal Analysis: Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) assess thermal stability and decomposition profiles.
Research Findings and Optimization Notes
- The choice of solvent (ethanol, dimethylformamide) and reaction temperature critically affects yield and purity.
- The use of phosphorus oxychloride as a cyclization agent is essential for successful ring closure.
- Recrystallization solvents and washing steps are optimized to remove residual reagents and by-products.
- Variations in substituents on the hydrazide or acid derivatives allow tuning of biological activity without significantly altering the synthetic route.
Summary Table of Key Synthetic Steps
This detailed synthesis approach, supported by multiple peer-reviewed studies, provides a robust and reproducible method for preparing Ethyl 3-(phenoxymethyl)-triazolo[3,4-B]thiadiazole-6-carboxylate with good yields and high purity. The methods emphasize classical heterocyclic chemistry techniques involving hydrazide intermediates, carbon disulfide-mediated transformations, and cyclization with phosphorus oxychloride under reflux conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(phenoxymethyl)-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-(phenoxymethyl)-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole-6-carboxylate belongs to a class of compounds that have shown promising biological activities. The triazole and thiadiazole moieties are known for their diverse pharmacological effects.
Antimicrobial Activity
Research has indicated that compounds containing the triazole and thiadiazole structures exhibit antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have been documented to possess significant antibacterial and antifungal activities. Studies demonstrate that ethyl derivatives can enhance the efficacy against resistant strains of bacteria and fungi by disrupting their cellular processes .
Anticancer Properties
The compound's structural elements suggest potential anticancer activity. Triazole derivatives have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. This compound may interact with specific molecular targets involved in cancer proliferation pathways .
Synthetic Applications
The synthesis of this compound can be achieved through various synthetic routes that involve cyclocondensation reactions. These methods are crucial for developing new derivatives with enhanced biological activities .
| Synthesis Route | Description |
|---|---|
| Route A | Acid-catalyzed cyclization with ortho esters |
| Route B | Cyclocondensation with bielectrophiles |
| Route C | Reactions involving hydrazonoyl halides |
Case Studies
Several studies highlight the applications of this compound:
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various triazolo-thiadiazole derivatives against clinical isolates of bacteria. This compound displayed significant inhibition against Staphylococcus aureus and Escherichia coli .
- Investigation of Anticancer Effects : Another research focused on the compound's potential as an anticancer agent. In vitro assays demonstrated that it could significantly reduce cell viability in breast cancer cell lines through apoptosis induction mechanisms .
Mechanism of Action
The mechanism of action of Ethyl 3-(phenoxymethyl)-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole-6-carboxylate involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide . This inhibition is often competitive, meaning the compound competes with the natural substrate for binding to the enzyme .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations and Their Implications
The pharmacological and physicochemical properties of triazolothiadiazoles are heavily influenced by substituents at positions 3 and 6. Below is a comparative analysis of key derivatives:
Table 1: Substituent Variations and Key Properties
Key Observations :
- Phenoxymethyl vs.
- Ethyl Carboxylate vs. Phenyl : The ethyl carboxylate at position 6 likely increases solubility in polar solvents compared to hydrophobic substituents like phenyl, which could improve bioavailability .
- Fluorophenyl Derivatives : Fluorine substitution (e.g., 2-fluorophenyl in ) is associated with enhanced bioactivity due to electronegativity and metabolic stability.
Pharmacological Activities
Triazolothiadiazoles exhibit diverse bioactivities depending on substituents:
Table 3: Bioactivity Comparison
Critical Insights :
- Anti-inflammatory Activity : Fluorophenyl derivatives (e.g., 3c) show significant efficacy, suggesting electron-withdrawing groups enhance target binding .
- Anticancer Potential: Bulky substituents like adamantyl or iodophenyl improve interactions with hydrophobic protein pockets (e.g., Bcl-2) .
- Antimicrobial Gaps: While phenoxymethyl derivatives are hypothesized to exhibit antimicrobial effects (), direct evidence for the target compound is lacking.
Physicochemical and Structural Properties
Table 4: Physical and Spectral Properties
Biological Activity
Ethyl 3-(phenoxymethyl)-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole-6-carboxylate is a compound that belongs to the class of triazolothiadiazoles. These compounds are recognized for their diverse biological activities, making them significant in medicinal chemistry and drug development. This article focuses on the biological activities associated with this specific compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₃H₁₂N₄O₃S
- Molecular Weight : 304.33 g/mol
- CAS Number : 2135336-65-9
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. These interactions can lead to the inhibition of enzymes and receptors involved in disease processes. For instance:
- Antimicrobial Activity : Compounds containing the 1,3,4-thiadiazole scaffold have demonstrated significant antimicrobial properties against a range of pathogens including bacteria and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .
- Anti-inflammatory Effects : This compound has shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines and enzymes such as COX-2. Such effects are comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .
Antimicrobial Activity
A study evaluated various derivatives of 1,3,4-thiadiazoles for their antimicrobial efficacy. This compound exhibited notable activity against common pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
Anti-inflammatory Activity
Research has indicated that this compound possesses anti-inflammatory properties. In vitro studies demonstrated a reduction in inflammatory markers in treated cells compared to controls. The anti-inflammatory activity was assessed using standard assays measuring cytokine levels and enzyme activity .
Anticancer Potential
The anticancer activity of triazolothiadiazoles has been explored extensively. This compound was tested against several cancer cell lines (e.g., HEPG2 and MCF7) showing promising results with IC50 values indicating effective inhibition of cancer cell proliferation . Mechanistic studies suggest that the compound may induce apoptosis in cancer cells through caspase activation pathways.
Case Study 1: Antimicrobial Efficacy
In a comparative study involving several 1,3,4-thiadiazole derivatives:
- Objective : To evaluate antimicrobial activity against E. coli and S. aureus.
- Results : this compound showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
Case Study 2: Anti-inflammatory Activity Assessment
A recent investigation assessed the anti-inflammatory potential of this compound:
- Methodology : In vitro assays measuring TNF-alpha and IL-6 levels in lipopolysaccharide-stimulated macrophages.
- Findings : The compound reduced TNF-alpha levels by approximately 60% compared to untreated controls.
Q & A
Q. What are the standard synthetic routes for Ethyl 3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylate and its analogues?
The synthesis typically involves multi-step reactions starting with heterocyclic precursors. Key steps include:
- Cyclocondensation : Reacting hydrazine derivatives with carbon disulfide to form thiosemicarbazides, followed by cyclization with phosphorous oxychloride (POCl₃) to construct the triazolothiadiazole core .
- Functionalization : Introducing the phenoxymethyl group via nucleophilic substitution or esterification under reflux conditions .
- Purification : Column chromatography (silica gel) or recrystallization (ethanol-DMF mixtures) ensures high purity . Example: In -fluorophenylhydrazine was treated with carbon disulfide, cyclized with POCl₃, and further reacted with phenoxyacetic acid to yield the target compound .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing triazolothiadiazole derivatives?
- 1H/13C NMR : Confirms substituent positions and ring systems (e.g., aromatic protons at δ 7.2–8.1 ppm) .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for esters) .
- HPLC : Determines purity (>95% required for biological assays) .
- X-ray Crystallography : Resolves 3D conformation and intermolecular interactions (e.g., weak C–H⋯π bonds in ) .
Advanced Research Questions
Q. How can researchers optimize reaction yields during the synthesis of triazolothiadiazole derivatives?
- Catalyst Selection : POCl₃ enhances electrophilicity of carbonyl groups, improving cyclization efficiency .
- Solvent Systems : Polar aprotic solvents (e.g., DMF) stabilize intermediates .
- Temperature Control : Reflux at 80–100°C minimizes side reactions .
- Purification : Gradient elution in column chromatography (hexane:ethyl acetate) resolves structurally similar byproducts .
Q. What strategies are employed to analyze structure-activity relationships (SAR) for antimicrobial activity in triazolothiadiazoles?
- Substituent Variation : Halogens (Cl, F) at the 3- and 6-positions enhance antifungal activity by increasing lipophilicity and target binding .
- Bioisosteric Replacement : Replacing phenyl with pyridyl groups (e.g., 4-pyridinyl in ) improves solubility and pharmacokinetics .
- Molecular Docking : Computational models (e.g., AutoDock Vina) predict interactions with targets like 14-α-demethylase (PDB:3LD6) or p38 MAP kinase . Example: In -(3-chloro-4-fluorophenyl) derivatives showed potent analgesic activity due to halogen-mediated hydrophobic interactions .
Q. How can conflicting reports on biological activity be resolved through experimental design?
- Standardized Assays : Use identical fungal strains (e.g., Candida albicans ATCC 10231) and growth media to minimize variability .
- Dose-Response Studies : Calculate EC₅₀ values (e.g., 7.28–42.49 μM for fungicides in ) to quantify potency .
- Comparative Analysis : Test derivatives with incremental structural changes (e.g., methyl vs. trichloromethyl groups) to isolate substituent effects .
Q. What role does molecular docking play in predicting the biological targets of triazolothiadiazole derivatives?
- Target Identification : Docking against enzymes like p38 MAP kinase (PDB:3DZY) identifies binding poses and key residues (e.g., Lys53, Asp168) .
- Pharmacophore Modeling : 3D structural data (e.g., dihedral angles between heterocyclic and aryl rings) guides virtual screening for analogs .
- Validation : Correlate docking scores (e.g., binding energy < −8 kcal/mol) with in vitro inhibitory activity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
